molecular formula C18H22N4O3 B6504645 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1396808-31-3

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6504645
CAS No.: 1396808-31-3
M. Wt: 342.4 g/mol
InChI Key: AAJSMOKCHPTINN-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-derived acetamide featuring a cyclopropyl group at the 3-position, a phenyl substituent at the 4-position, and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) moiety linked via an acetamide bridge. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which often enhance binding affinity to biological targets. The cyclopropyl group introduces steric constraint and metabolic stability, while the oxolan-2-ylmethyl substituent may improve solubility compared to purely lipophilic analogs .

Properties

IUPAC Name

2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-16(19-11-15-7-4-10-25-15)12-21-18(24)22(14-5-2-1-3-6-14)17(20-21)13-8-9-13/h1-3,5-6,13,15H,4,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJSMOKCHPTINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide 3-Cyclopropyl, 4-phenyl, oxolan-2-ylmethyl ~357.4 (calculated) Balanced lipophilicity due to oxolane; cyclopropyl enhances metabolic stability.
Compound A : N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide 3-Pyridinyl, 2,4-dichlorophenoxy ~495.3 (ChemSpider data) Enhanced electron-withdrawing effects from Cl; pyridinyl improves solubility.
Compound B : 2-[(4-Cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Sulfanyl linker, 4-(trifluoromethoxy)phenyl ~403.4 (calculated) Sulfanyl group increases metabolic stability; CF3O enhances lipophilicity.
Compound C : N-(5-methyl-1,3-thiazol-2-yl)-4-(oxolan-2-ylmethoxy)benzamide Thiazolyl, oxolan-2-ylmethoxy ~331.4 (calculated) Thiazole core introduces heterocyclic diversity; oxolane improves aqueous solubility.

Key Observations:

Substituent Effects on Solubility: The oxolan-2-ylmethyl group in the target compound and Compound C enhances solubility compared to purely aromatic substituents (e.g., dichlorophenoxy in Compound A). This is critical for oral bioavailability .

Metabolic Stability :

  • Cyclopropyl groups (target compound, Compounds A, B) reduce oxidative metabolism by cytochrome P450 enzymes, a common strategy in drug design.
  • The sulfanyl linker in Compound B further stabilizes the molecule against enzymatic degradation .

The 2,4-dichlorophenoxy group in Compound A provides steric bulk and electron-withdrawing effects, which may influence receptor binding kinetics .

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